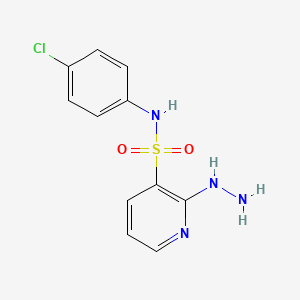

N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide

Description

N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine core substituted with a hydrazinyl group at position 2 and a sulfonamide-linked 4-chlorophenyl moiety at position 2. This compound is listed in commercial catalogs (e.g., CymitQuimica) but is currently discontinued, limiting direct experimental data on its biological or chemical properties .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2S/c12-8-3-5-9(6-4-8)16-19(17,18)10-2-1-7-14-11(10)15-13/h1-7,16H,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOJHMGARNQNRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide typically involves the reaction of 4-chlorophenylhydrazine with pyridine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties, particularly against fungal pathogens. Research indicates that derivatives of pyridine-3-sulfonamide scaffolds, which include N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide, exhibit potent antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa. In vitro studies have shown that these compounds possess minimum inhibitory concentration (MIC) values ≤ 25 µg/mL, outperforming traditional antifungals like fluconazole .

Anticancer Potential

The sulfonamide moiety is well-documented for its anticancer properties. Compounds containing this functional group have been reported to inhibit various cancer cell lines through mechanisms involving enzyme inhibition and induction of apoptosis. Studies on pyridine derivatives have highlighted their ability to inhibit carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis .

Agricultural Applications

Insecticidal Properties

Recent investigations into the insecticidal potential of sulfonamide compounds have shown that N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide can act as a competitive modulator of insect nicotinic acetylcholine receptors (nAChRs). This mechanism suggests its potential use in developing new insecticides that target pest species while minimizing effects on non-target organisms .

Biochemical Research

Enzyme Inhibition Studies

The compound's ability to form covalent bonds with enzyme active sites makes it a valuable tool in biochemical research. It has been utilized to study enzyme inhibition mechanisms, particularly in the context of proteases and metalloenzymes. Such studies are crucial for understanding disease mechanisms and developing therapeutic agents .

Data Table: Summary of Applications

Case Studies

-

Antifungal Efficacy Against Candida Strains

A study synthesized several pyridine-3-sulfonamide derivatives, including N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide, and evaluated their antifungal activity against clinical isolates of Candida. Results showed that several compounds exhibited superior activity compared to fluconazole, suggesting their potential as new therapeutic agents for fungal infections . -

Insecticide Development

Research focused on the interaction of sulfonamide derivatives with insect nAChRs demonstrated that N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide could effectively block excitatory postsynaptic potentials in cockroaches, indicating its potential as a novel insecticide .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. In cancer cells, the compound may interfere with cell signaling pathways or induce apoptosis through its interaction with specific proteins.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyridine-Based Sulfonamides and Thiadiazoles

Pyridine-sulfonamide hybrids are widely studied for their pharmacological and agrochemical activities. For example:

- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ) exhibits insecticidal activity against cowpea aphids (Aphis craccivora Koch), surpassing the efficacy of acetamiprid (a commercial neonicotinoid). This highlights the role of pyridine-thioether and chlorophenyl groups in enhancing insecticidal potency .

- 5-((4-Chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol (Compound 2, ) and its derivatives demonstrate antifungal activity. The 4-chlorophenyl substituent contributes to hydrophobic interactions with fungal targets, while the thiadiazole ring enhances stability and bioavailability .

Table 1: Pyridine/Thiadiazole Derivatives with 4-Chlorophenyl Substituents

Halogen-Substituted Aromatic Compounds

The 4-chlorophenyl group is a common pharmacophore in bioactive molecules. Comparisons with halogenated analogs reveal insights into structure-activity relationships (SAR):

- N-(4-Chlorophenyl)maleimide (Compound 22, ) inhibits monoacylglycerol lipase (MGL) with an IC50 of 7.24 μM. Its activity is comparable to fluoro-, bromo-, and iodo-substituted analogs (IC50 = 4.34–7.24 μM), indicating that halogen size minimally affects MGL inhibition .

- 3-Chloro-N-phenyl-phthalimide () is a monomer for polyimide synthesis, emphasizing the utility of chlorophenyl groups in materials science .

Table 2: Halogen-Substituted Aromatic Compounds

Hydrazide and Hydroxamic Acid Derivatives

Hydrazinyl and hydroxamic acid groups are critical for metal chelation and enzyme inhibition. For example:

Key Research Findings and Implications

Insecticidal Activity : Pyridine derivatives with 4-chlorophenyl substituents (e.g., ) show promise as eco-friendly insecticides, though N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide’s efficacy remains untested .

Enzyme Inhibition : Halogenated maleimides () demonstrate that para-substituted chlorophenyl groups are viable for targeting enzymes like MGL, with minimal steric hindrance .

Antioxidant and Antifungal Potential: The hydrazide and hydroxamic acid functionalities in related compounds () suggest that the target compound could be optimized for antioxidant or antifungal applications .

Biological Activity

N-(4-Chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of insecticidal and antifungal applications. This article delves into the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving the pyridine-3-sulfonamide scaffold. The synthesis typically begins with the chlorination of pyridine derivatives followed by hydrazine treatment to introduce the hydrazinyl group. The sulfonamide moiety enhances the compound's solubility and biological activity.

2.1 Antifungal Activity

Research has demonstrated that derivatives of pyridine-3-sulfonamides exhibit notable antifungal properties, particularly against strains of Candida spp. In a study evaluating various derivatives, several compounds showed minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa, outperforming fluconazole .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 26 | ≤ 25 | Candida albicans |

| 34 | ≤ 25 | Rhodotorula mucilaginosa |

| Fluconazole | > 25 | Candida spp. |

2.2 Insecticidal Activity

The compound has also been evaluated for its insecticidal properties, specifically its effect on cholinergic synaptic transmission in insects. Studies indicate that it may act as a competitive modulator of nicotinic acetylcholine receptors (nAChRs), demonstrating significant depolarization effects on insect nervous systems .

| Compound | EC50 (µM) | Effect on nAChRs |

|---|---|---|

| M3 (3d) | 0.8 | Strong activator |

| 3a | 1.0 | Moderate activator |

| IMI | 1.5 | Control |

3. Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the substituents on the pyridine ring significantly influence the biological activity of these compounds. For instance, the introduction of different phenyl groups or alkyl chains has been shown to enhance antifungal efficacy and insecticidal potency .

Key Findings:

- Substituent Variability: Compounds with electron-donating groups generally exhibited higher activity.

- Positioning Effects: The position of substituents on the pyridine ring plays a crucial role in determining both antifungal and insecticidal activities.

4.1 Antifungal Efficacy

In a clinical evaluation, several derivatives were tested against clinical isolates from patients with mycosis, revealing promising results against resistant strains of Candida. Notably, compounds such as those derived from N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide showed enhanced activity compared to standard treatments .

4.2 Insecticide Development

A series of experiments conducted on cockroach models demonstrated that certain analogs could effectively block excitatory postsynaptic potentials, suggesting their potential as novel insecticides targeting nAChRs . This research paves the way for developing new classes of insecticides that are less harmful to non-target species.

Q & A

Q. What are the optimized synthetic routes for N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide, and how can purity be ensured?

Methodological Answer:

- Condensation Reactions : Utilize hydrazine derivatives with sulfonamide precursors under basic conditions (e.g., KOH catalysis) to form the hydrazinyl-sulfonamide bond. Adjust stoichiometry and reaction time to minimize byproducts .

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures. Verify purity via HPLC (>95% purity threshold) and LC-MS for mass confirmation .

- Characterization : Confirm structure using / NMR (e.g., DMSO-d6 solvent, 500 MHz) and FT-IR (key peaks: N-H stretch ~3300 cm, S=O ~1350 cm) .

Q. What techniques are critical for structural elucidation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using single-crystal XRD (e.g., Mo-Kα radiation, 100 K). Compare with analogous N-(4-chlorophenyl)sulfonamide structures to validate bond angles and torsion .

- Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign aromatic proton environments and confirm hydrazine linkage. -NMR can resolve ambiguities in the hydrazinyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

Methodological Answer:

- Analog Synthesis : Introduce substituents at the pyridine ring (e.g., halogens, methyl groups) or modify the hydrazine moiety (e.g., acyl hydrazides). Use parallel synthesis for high-throughput screening .

- Biological Assays : Test antimicrobial activity via microdilution (MIC determination against S. aureus and C. albicans). Include positive controls (e.g., fluconazole) and validate cytotoxicity in mammalian cell lines (e.g., HEK293) .

Q. How can computational methods predict binding affinity to target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with penicillin-binding protein (PBP) or dihydrofolate reductase (DHFR) crystal structures (PDB IDs: 3PTE, 1DHF). Optimize ligand protonation states with tools like MarvinSketch .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize analogs .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., Mueller-Hinton broth pH 7.3, 37°C). Validate compound stability via HPLC post-assay to rule out degradation .

- Dose-Response Analysis : Perform IC curves with 8-point dilutions. Use statistical tools (e.g., GraphPad Prism) to compare potency across independent studies .

Q. What strategies improve stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via LC-MS and identify hydrolytic cleavage points (e.g., sulfonamide bond) .

- Formulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to enhance plasma stability. Assess release kinetics using dialysis membranes .

Q. How can isotopic labeling (e.g., deuterium) aid pharmacokinetic studies?

Methodological Answer:

- Synthesis : Replace hydrogen atoms in the hydrazine or chlorophenyl group with deuterium using deuterated reagents (e.g., DO, NaBD). Confirm labeling via high-resolution MS .

- Tracing : Administer deuterated analogs in rodent models. Quantify metabolites in plasma using LC-MS/MS with MRM transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.